REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]2[N:16]=[C:15]3[C:10]([C:11](=[O:22])[C:12]([C:19]([OH:21])=[O:20])=[CH:13][N:14]3[CH:17]=[CH2:18])=[CH:9][C:8]=2[F:23])[CH2:3]1.[NH2:24][C@H:25]([C:30]([OH:32])=[O:31])[CH2:26][C:27]([OH:29])=[O:28]>O>[NH2:24][C@H:25]([C:30]([O-:32])=[O:31])[CH2:26][C:27]([O-:29])=[O:28].[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]2[N:16]=[C:15]3[C:10]([C:11](=[O:22])[C:12]([C:19]([OH:21])=[O:20])=[CH:13][N:14]3[CH:17]=[CH2:18])=[CH:9][C:8]=2[F:23])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C=C)C(=O)O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C=C)C(=O)O)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |